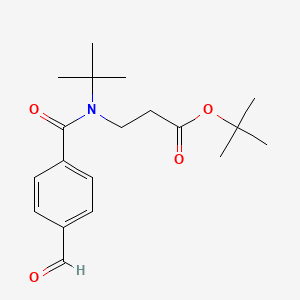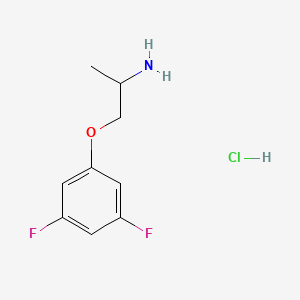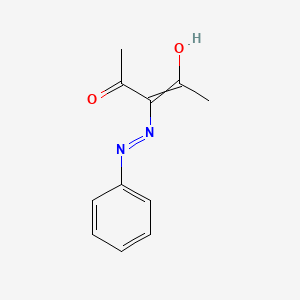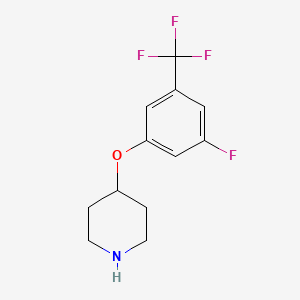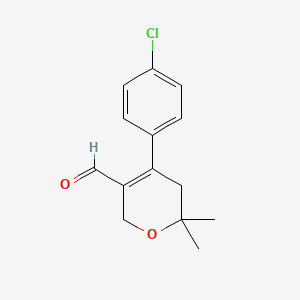
4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-carbaldehyde
描述
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde is an organic compound that belongs to the class of pyran derivatives It features a chlorophenyl group attached to a dihydropyran ring, which is further substituted with a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2,2-dimethyl-1,3-propanediol.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the dihydropyran ring. This can be achieved using acid catalysts like p-toluenesulfonic acid under reflux conditions.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carbaldehyde group. This can be done using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylic acid
Reduction: 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It can be employed in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group and the aldehyde functionality can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 4-(4-Bromophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
- 4-(4-Fluorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
- 4-(4-Methylphenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
Uniqueness
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C14H15ClO2 |
|---|---|
分子量 |
250.72 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-carbaldehyde |
InChI |
InChI=1S/C14H15ClO2/c1-14(2)7-13(11(8-16)9-17-14)10-3-5-12(15)6-4-10/h3-6,8H,7,9H2,1-2H3 |
InChI 键 |
LAFZKLFLZGXOON-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=C(CO1)C=O)C2=CC=C(C=C2)Cl)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
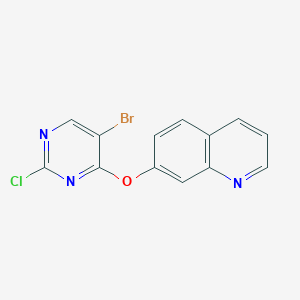
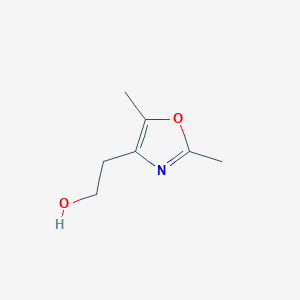
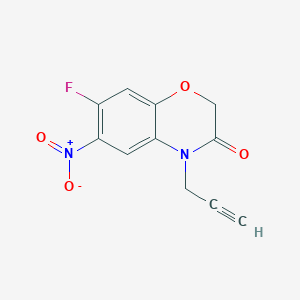
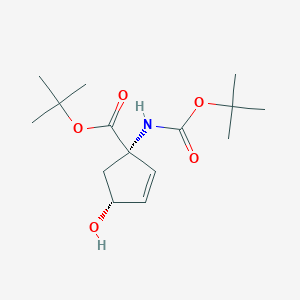

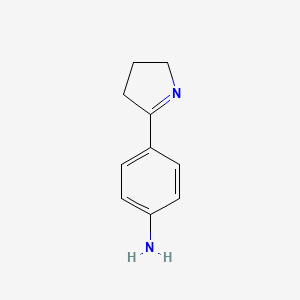
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)-](/img/structure/B8685459.png)
![3-[1-(6-morpholin-4-ylpyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1H-indazole](/img/structure/B8685465.png)
